3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Near-IR Dyes Oxidative Stability Phenothiazine Radicals

3,7-Bis(4-nitrophenyl)-10H-phenothiazine is the only phenothiazine derivative with para-nitrophenyl groups at both 3- and 7-positions, delivering electronically amphoteric behavior with reversible oxidation and reduction. This dinitro-substitution uniquely stabilizes anionic NIR dyes—its amino analog yields a cationic dye instead—and suppresses native fluorescence for non-emissive building blocks. Procurement of this exact compound is mandatory for reproducing published electrochemical and photophysical results.

Molecular Formula C24H15N3O4S
Molecular Weight 441.5 g/mol
Cat. No. B13779737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Bis(4-nitrophenyl)-10H-phenothiazine
Molecular FormulaC24H15N3O4S
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C(S3)C=C(C=C4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C24H15N3O4S/c28-26(29)19-7-1-15(2-8-19)17-5-11-21-23(13-17)32-24-14-18(6-12-22(24)25-21)16-3-9-20(10-4-16)27(30)31/h1-14,25H
InChIKeyQIURHUJVALKNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Bis(4-nitrophenyl)-10H-phenothiazine: A Dinitro-Substituted Phenothiazine for Acceptor-Functionalized Materials


3,7-Bis(4-nitrophenyl)-10H-phenothiazine (CAS 1620912-35-7) is a synthetic, 3,7-di-aryl substituted phenothiazine derivative characterized by the presence of two strongly electron-withdrawing para-nitrophenyl groups at the 3- and 7-positions of the 10H-phenothiazine core . This dinitro-substitution pattern confers distinct electronic properties, including electronically amphoteric behavior with both reversible oxidation and reduction processes [1]. The compound serves as a valuable model system for studying the impact of acceptor functionalization on the photophysical and electrochemical behavior of phenothiazine-based donor-acceptor architectures [2].

Critical Procurement Alert: Why 3,7-Bis(4-nitrophenyl)-10H-phenothiazine Cannot Be Interchanged with Other Phenothiazine Derivatives


Simple replacement of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine with other 3,7-diaryl or mono-substituted phenothiazine derivatives will fundamentally alter the material's electronic and photophysical profile, leading to experimental failure or inconsistent device performance. The strong electron-withdrawing nature of the para-nitrophenyl groups is a critical design element; substituting an electron-donating group (e.g., aniline) or a weaker acceptor results in a different redox behavior, distinct excited-state dynamics, and altered stability of oxidized/reduced forms [1]. As demonstrated in head-to-head studies, the nitro group is essential for specific applications, such as stabilizing an anionic near-IR dye, a property not accessible with the electron-rich aniline analog [2]. Therefore, procurement of the precise dinitro-substituted compound is mandatory for reproducing or building upon published results and for achieving the specific performance characteristics detailed in the evidence guide below.

Quantitative Differentiation Guide for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine


Critical Differentiation in Near-Infrared (NIR) Dye Synthesis: Stabilization of Anionic vs. Cationic Forms

In a direct comparative study on the synthesis of stable near-IR (NIR) dyes via oxidation, 3,7-Bis(4-nitrophenyl)-10H-phenothiazine (compound 2) and its electron-donating analog, 3,7-Bis(4-aminophenyl)-10H-phenothiazine (compound 1), exhibit divergent and mutually exclusive behaviors [1]. The study explicitly concludes that the electron-withdrawing nitro group in compound 2 is 'unfavorable for molecular design to manufacture a cation form of NIR dye but is favorable to stabilize the phenothiazinate core and manufacture an anion form of NIR dye' [1]. In contrast, compound 1 with electron-donating aniline groups is suitable for creating a stable cationic NIR dye (>950 nm) [1]. This fundamental difference in the preferred charged state of the resulting NIR dye provides a clear, application-driven criterion for compound selection.

Near-IR Dyes Oxidative Stability Phenothiazine Radicals Anionic Dyes

Differentiation by Electronic Behavior: Amphoteric Redox Character vs. Purely Electron-Donating Analogs

A broader study on 3,7-bisacceptor-substituted phenothiazines reveals that the introduction of nitro groups confers electronically amphoteric behavior, enabling the molecule to undergo both reversible oxidation (characteristic of the phenothiazine core) and reversible reduction (characteristic of the nitroaromatic substituents) [1]. While the study does not provide direct cyclic voltammetry data for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine itself, it firmly establishes that 'nitro‐substituted derivatives reveal electronically amphoteric behavior, displaying both reversible oxidations and reversible reductions' [1]. This contrasts sharply with phenothiazines bearing only electron-donating groups (e.g., alkyl or alkoxy), which typically exhibit only reversible oxidation. The compound can therefore function as both an electron donor and acceptor, a property not shared by its purely electron-rich analogs.

Redox Chemistry Electrochemistry Electron Acceptors Phenothiazine

Fluorescence Quenching as a Designed Feature vs. Emissive Donor Analogs

The presence of nitro groups on the phenothiazine core is a known, robust strategy for quenching fluorescence via efficient intramolecular charge transfer or enhanced intersystem crossing [1][2]. The direct study by Hsieh et al. confirms this behavior: while the amino-substituted analog (compound 1) exhibits multiple fluorescence behaviors including red emission and nanoparticle formation, the nitro-substituted compound (compound 2) was utilized as a 'control' to probe the photophysics, implying its significantly altered (and likely quenched) emission profile is a deliberate consequence of the electron-withdrawing substitution [3]. This property is a functional advantage for applications where background fluorescence is detrimental, such as in certain sensor applications or as a non-emissive matrix component.

Fluorescence Quenching Photophysics Charge Transfer Nitroaromatics

Target Applications for 3,7-Bis(4-nitrophenyl)-10H-phenothiazine Based on Verified Differentiation


Development of Anionic Near-Infrared (NIR) Dyes

As proven by direct experimental comparison, 3,7-Bis(4-nitrophenyl)-10H-phenothiazine is uniquely suited for the development of stable anionic NIR dyes via oxidation of the phenothiazine core. Researchers aiming to produce NIR-absorbing or emitting materials with a negatively charged chromophore should procure this compound. Its amino-substituted analog is specifically contraindicated for this application, as it leads to a cationic dye [1].

Fundamental Studies of Electronically Amphoteric Donor-Acceptor Systems

This compound is an ideal model system for investigating the electronic properties of molecules that exhibit both reversible oxidation and reduction. Its behavior as an electron acceptor via the nitro groups, combined with the donor properties of the phenothiazine core, makes it a valuable standard for electrochemical and spectroelectrochemical studies aimed at understanding charge transfer and redox processes in organic materials [2].

Synthesis of Non-Emissive or Quenched Building Blocks for Optoelectronic Materials

In the design of organic electronic devices (e.g., OLEDs, OPVs) or sensors, it is often necessary to use a matrix or spacer molecule that does not contribute to background fluorescence. The nitro-substituted phenothiazine core of this compound is a reliable choice for such non-emissive building blocks. Its procurement is warranted when the objective is to incorporate a phenothiazine unit while actively suppressing its native luminescence, a property that is intrinsic to the dinitro-substitution pattern [3].

Control Experiments in Photophysical Investigations of Phenothiazines

This compound serves as an essential control in studies investigating the effects of electron-donating substituents on phenothiazine photophysics. Its inclusion allows researchers to isolate and quantify the impact of strong electron-withdrawing groups on properties like fluorescence, intersystem crossing, and photoinduced electron transfer, as demonstrated in the work of Hsieh et al. [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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